4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Description
4-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a methyl-substituted benzene ring and an (E)-configured indole-3-ylidene moiety. This compound belongs to a class of hydrazones known for their diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties. The (E)-stereochemistry at the hydrazone bond is critical for its structural and functional interactions, as demonstrated in related compounds .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-6-8-11(9-7-10)22(20,21)18-17-14-12-4-2-3-5-13(12)16-15(14)19/h2-9,16,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQXOURQLCLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417980 | |
| Record name | ST50183111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28558-62-5 | |
| Record name | NSC39529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50183111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with an appropriate indole derivative under specific conditions. One common method is the condensation reaction between 4-methylbenzenesulfonylhydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of sulfonylhydrazones, including 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide, often employs green chemistry principles. A notable method involves the one-pot synthesis using sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, which is both eco-friendly and efficient .
Chemical Reactions Analysis
Structural and Crystallographic Data
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
The crystal structure reveals intramolecular hydrogen bonding between the sulfonohydrazide NH and the indole carbonyl oxygen, stabilizing the planar conformation . This structural rigidity may influence reactivity, but no reaction studies are documented.
Related Derivatives and Analogues
The ACS Omega study synthesizes structurally similar indole-based sulfonohydrazides (e.g., 5a–k ) with morpholine substituents. Key differences from the queried compound include:
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Substituent variation : The morpholinoethyl group in 5b vs. the simpler oxoindole group in the queried compound.
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Synthetic routes : Derivatives like 5b were prepared via condensation of sulfonohydrazides with indole aldehydes, suggesting potential pathways for modifying the queried compound.
Table 1: Comparison of Key Compounds
Reactivity Insights from Analogues
While direct data on the queried compound’s reactions are absent, insights from related compounds include:
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Acid/Base Sensitivity : Sulfonohydrazides in 5a–k show stability under mild conditions but may decompose under strong acidic/basic environments .
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Biological Reactivity : Derivatives like 5d exhibited anticancer activity via apoptosis induction, hinting at potential interactions with biological nucleophiles (e.g., thiols in proteins) .
Gaps in Available Data
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Synthetic Modifications : No studies detail functionalization (e.g., alkylation, acylation) of the queried compound.
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Degradation Pathways : Stability under oxidative or photolytic conditions is unreported.
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Catalytic Reactions : Potential for metal coordination (via NH or carbonyl groups) remains unexplored.
Recommendations for Further Research
To address these gaps, future studies could investigate:
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Condensation Reactions : Testing reactivity with aldehydes/ketones to form hydrazones.
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Cross-Coupling : Palladium-catalyzed coupling at the indole or benzene rings.
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Biological Target Engagement : Profiling interactions with enzymes or receptors.
Scientific Research Applications
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a hydrazone compound with a sulfonamide group that has applications in scientific research due to its diverse biological activities. It has a molecular weight of approximately 315.3 g/mol .
Key Molecular Data :
- Molecular Formula:
- Classified as both a hydrazone and a sulfonamide
Chemical Reactions and Stability
This compound can participate in various chemical reactions, which are significant for understanding its reactivity and potential modifications for drug development. The stability of this compound under different pH conditions can influence its reactivity profile. Studies have shown that maintaining a neutral pH enhances stability, while acidic or basic conditions may lead to degradation.
Mechanism of Action and Applications
The mechanism of action for this compound primarily involves inhibitory effects on tumor growth and immune modulation, suggesting potential applications in cancer therapy. Studies indicate that compounds with similar structures exhibit significant inhibitory effects on tumor growth and immune modulation. The primary applications include:
- Antimicrobial
- Antiviral
- Anticancer properties
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole-3-Ylidene Moieties
N′-[(3Z)-1-(4-Chlorobenzyl)-2-Oxoindol-3-Ylidene]Benzohydrazide (CB2R Agonist)
- Structure : Features a (Z)-configured indole-3-ylidene group and a 4-chlorobenzyl substituent.
- Activity : Acts as a CB2 receptor agonist (IC50 = 131.1 nM) and has been used in neuropathic pain studies .
- Key Difference : The (Z)-configuration vs. (E)-configuration in the target compound may lead to divergent receptor-binding affinities.
MDA-19 (N′-[(3Z)-1-Hexyl-2-Oxoindol-3-Ylidene]Benzohydrazide)
- Structure : Contains a hexyl chain on the indole nitrogen and a (Z)-hydrazone bond.
Sulfonohydrazide Derivatives with Varied Substitutions
(E)-4-Methyl-N′-(4-Methylbenzylidene)Benzenesulfonohydrazide
- Structure : Substituted with a 4-methylbenzylidene group instead of indole-3-ylidene.
- Synthesis: Prepared via condensation of 4-methylbenzenesulfonohydrazide with 4-methylbenzaldehyde (yield: 53–76%) .
- Application: Used in phthalidyl sulfonohydrazone synthesis, highlighting the versatility of sulfonohydrazides in heterocyclic chemistry .
(E)-4-Methyl-N′-(Pyridin-3-Ylmethylene)Benzenesulfonohydrazide
- Structure : Features a pyridine ring instead of indole.
- Synthesis : Synthesized via diazonium salt coupling (Chan-Lam reaction) for nicotinic acetylcholine receptor modulation .
- Key Difference : The pyridine moiety introduces basic nitrogen, altering electronic properties and target selectivity.
Anti-Inflammatory and Antimicrobial Analogues
2-Hydroxy-N1-(2-Oxoindol-3-Ylidene)Benzohydrazide Derivatives
- Structure : Hydroxy-substituted benzohydrazides with indole-3-ylidene groups.
- Activity : Exhibits COX-2 inhibition (docking score > celecoxib) and anti-inflammatory effects at 100 mg/kg .
- Key Difference : The hydroxyl group enhances hydrogen-bonding interactions with COX-2, unlike the methyl group in the target compound .
2-(1-Benzofuran-2-Yl)-N′-[(3Z)-2-Oxoindol-3-Ylidene]Quinoline-4-Carbohydrazide
- Structure: Quinoline-carbohydrazide hybrid with a benzofuran substituent.
- Activity : Shows antibacterial activity against E. coli (3.5±0.1 mm inhibition zone) and antifungal activity against A. flavus (53±1.15% inhibition) .
- Key Difference: The quinoline-benzofuran scaffold broadens antimicrobial spectrum compared to simpler sulfonohydrazides.
Biological Activity
The compound 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide (CAS Number: 236715) is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.35 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a sulfonohydrazide functional group that may enhance its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Caspase activation |
| Compound B | MCF-7 | 20.5 | Cell cycle arrest |
| Compound C | A549 | 10.2 | Apoptosis induction |
Anti-inflammatory Effects
Hydrazone derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 64 |
| Compound E | S. aureus | 32 |
| Compound F | Pseudomonas aeruginosa | 128 |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several indole-based hydrazones and evaluated their anticancer efficacy against human cancer cell lines. The lead compound displayed significant cytotoxicity in MCF-7 cells with an IC50 value of 18 µM, suggesting a promising therapeutic index for further development .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of hydrazone derivatives in a rat model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and histological improvements in joint tissues, indicating its potential as an anti-inflammatory agent .
Q & A
What synthetic methodologies are commonly employed for the preparation of 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide and its derivatives?
Answer:
The compound is synthesized via acid-catalyzed condensation between 4-methylbenzenesulfonohydrazide and substituted isatin derivatives. Typical protocols involve refluxing equimolar amounts of reactants in ethanol with glacial acetic acid as a catalyst. Reaction times vary (6–12 hours), and yields range from 40% to 95% depending on substituent electronic effects (e.g., electron-withdrawing groups like halogens improve yields). Purification is achieved via recrystallization from dimethylformamide (DMF)/water mixtures .
Example Protocol:
- Dissolve 1.5 mmol 4-methylbenzenesulfonohydrazide and 1.5 mmol substituted isatin in 10 mL ethanol.
- Add 0.5 mL glacial acetic acid; reflux for 8 hours.
- Cool, filter precipitate, and recrystallize from DMF/H₂O (3:1).
How is the purity and structural integrity of this compound validated in synthetic workflows?
Answer:
Critical analytical methods include:
- Melting Point Analysis: High melting points (>250°C) confirm crystallinity and purity .
- Spectroscopy:
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values (±0.3% tolerance) .
What strategies mitigate contradictory biological activity data across sulfonohydrazide derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological solutions include:
- Standardized Assays: Use consistent cell lines (e.g., HeLa, K562) and protocols (e.g., MTT for cytotoxicity).
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 5-methyl, 5-methoxy on indole) to identify critical pharmacophores. For example, 3,4,5-trimethoxy substitution enhances apoptosis induction .
- Statistical Validation: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .
How do computational approaches predict the mechanism of action for this compound?
Answer:
- Molecular Docking: Tools like Glide (Schrödinger) dock the compound into protein models (e.g., CB2 receptor) to predict binding affinity and pose. For example, docking scores correlate with experimental IC₅₀ values for CB2R agonists .
- Molecular Dynamics (MD) Simulations: Assess ligand-receptor complex stability over 100 ns trajectories (e.g., GROMACS). Key interactions include hydrogen bonding with Arg³.²⁸ and π-π stacking with Tyr³.³³ .
- Pharmacophore Modeling: Identify essential features (e.g., sulfonamide oxygen, indole carbonyl) using Phase or MOE .
What structural modifications enhance the compound’s bioactivity while maintaining solubility?
Answer:
- Indole Modifications:
- Sulfonohydrazide Modifications:
- Solubility Optimization: Introduce polar groups (e.g., -OH, -OMe) at meta/para positions or use PEGylated prodrugs .
How can reaction yields be optimized for derivatives with sterically hindered substituents?
Answer:
- Solvent Selection: High-polarity solvents (e.g., DMF) improve solubility of bulky reactants.
- Catalyst Screening: Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.
- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes) and improve yields by 15–20% .
What analytical challenges arise in characterizing hydrazone tautomerism in this compound?
Answer:
The (E)-configuration of the hydrazone bond is confirmed via:
- X-ray Crystallography: Unambiguous assignment of tautomeric form .
- ¹³C NMR: Carbonyl carbons (C=O at δ ~165–175 ppm) and imine carbons (C=N at δ ~150 ppm) distinguish tautomers .
- UV-Vis Spectroscopy: Absorption bands at ~350 nm (n→π* transitions) indicate conjugation in the hydrazone system .
What in vitro models are appropriate for evaluating antitumor efficacy?
Answer:
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
